molecular formula C14H9Cl3N2O B3844287 2-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide

2-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide

Cat. No.: B3844287
M. Wt: 327.6 g/mol
InChI Key: AEALUGCYHFKSGQ-QGMBQPNBSA-N
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Description

2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzohydrazide core with a 2-chloro substituent on one benzene ring and a 2,4-dichlorobenzylidene group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is heated to reflux for a specific period, typically around 30 minutes, to ensure complete reaction. The product is then isolated by slow evaporation of the solvent, resulting in the formation of colorless block-shaped crystals .

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Condensation Reactions: It can form Schiff bases through condensation with amines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Condensation: Amines or hydrazines can be used in the presence of a catalyst or under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products with substituted groups replacing the chlorine atoms.

    Condensation Reactions: Formation of Schiff bases or hydrazones.

    Oxidation and Reduction: Formation of corresponding oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It achieves this by interfering with the cellular processes of the microorganisms, potentially targeting enzymes or proteins essential for their survival. The exact molecular pathways and targets may vary depending on the specific microorganism .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(2,6-dichlorobenzylidene)benzohydrazide
  • 2-chloro-N’-(2-hydroxy-3,5-dichlorobenzylidene)benzohydrazide
  • 1-chloro-2,4-dinitrobenzene

Uniqueness

2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications. For example, the presence of multiple chlorine atoms can enhance its antimicrobial activity and influence its chemical reactivity .

Properties

IUPAC Name

2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O/c15-10-6-5-9(13(17)7-10)8-18-19-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEALUGCYHFKSGQ-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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